molecular formula C18H37NO B1256055 (2S,3R)-2-Amino-4-octadecene-3-ol

(2S,3R)-2-Amino-4-octadecene-3-ol

Cat. No.: B1256055
M. Wt: 283.5 g/mol
InChI Key: ZREXGWPJFRJAJU-SWESGNQDSA-N
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Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H37NO
  • Molecular Weight : 283.5 g/mol
  • Structural Characteristics :
    • Contains a long-chain fatty acid structure.
    • Exhibits an amino alcohol functional group.

Role in Sphingolipid Metabolism

(2S,3R)-2-Amino-4-octadecene-3-ol is a precursor in the biosynthesis of complex sphingolipids, which are vital components of cell membranes and play roles in cell signaling pathways. Its metabolism is linked to various cellular processes including:

  • Cell Proliferation : Modulates cell growth and differentiation.
  • Apoptosis Regulation : Influences programmed cell death mechanisms.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. It has been studied for its ability to interact with amyloid-beta peptides, which are implicated in Alzheimer's disease:

  • Case Study : A study demonstrated that this compound could reduce the aggregation of amyloid-beta peptides, suggesting a potential therapeutic avenue for neurodegenerative diseases .

Sphingolipid Research

The compound is extensively studied in sphingolipid metabolism research due to its role as a sphingoid base. It serves as a model compound for understanding the biochemical pathways involved in lipid signaling.

Drug Development

This compound has been investigated for its potential as a drug candidate:

Study Findings
RSC Advances (2021)Showed that modifications of this compound can enhance its binding affinity to metal ions, which may be relevant for developing metal-ion chelators in therapeutic contexts .
MDPI Review (2021)Discussed its role in modulating cellular responses to stress and inflammation, highlighting its potential as an anti-inflammatory agent .

Summary of Findings

The applications of this compound span various fields including:

  • Neuroscience : Potential for treating neurodegenerative diseases through modulation of amyloid-beta aggregation.
  • Pharmacology : As a lead compound for developing new therapeutic agents targeting lipid metabolism disorders.

Comparison with Similar Compounds

1-Deoxysphingosine (m18:1(4E)) is unique due to its atypical structure and formation pathway. Similar compounds include:

These compounds share similar metabolic pathways but differ in their structural features and biological effects .

Biological Activity

(2S,3R)-2-Amino-4-octadecene-3-ol, also known as 1-deoxysphingosine (m18:1(4E)), is a sphingolipid derivative that has garnered attention for its significant biological activities. This compound is primarily involved in various cellular processes and has potential therapeutic applications due to its interaction with specific biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₃₇NO₂
  • Molecular Weight : 299.492 g/mol
  • CAS Number : 25695-95-8

The structure of this compound features a long hydrocarbon chain typical of sphingolipids, which contributes to its hydrophobic properties and interactions with cellular membranes.

Target Interaction

1-deoxysphingosine primarily targets the sphingosine-1-phosphate receptor 1 (S1P1) . This receptor plays a crucial role in regulating lymphocyte circulation and immune responses. By acting as a functional antagonist at S1P1, this compound modulates immune cell trafficking and has been shown to exhibit immunosuppressive properties .

Anticancer Effects

Research indicates that this compound exhibits anticancer effects through the induction of apoptosis in cancer cells. It has been shown to induce DNA fragmentation, a hallmark of apoptosis, suggesting its potential as an anticancer agent .

Neuroprotective Properties

Studies have indicated that this compound may have neuroprotective effects, particularly in the context of neurodegenerative diseases. It is involved in the modulation of sphingolipid metabolism, which is critical for maintaining neuronal health and function .

Sphingosine Interaction with Amyloid Beta

A significant study explored the interaction between this compound and amyloid beta (Aβ) peptides. Using isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy, researchers found that this compound interacts weakly with Aβ, potentially influencing its aggregation properties. The results suggest that it may help mitigate the formation of toxic Aβ aggregates associated with Alzheimer's disease .

Immunosuppressive Activity

Further investigations into the immunosuppressive effects of this compound revealed its ability to inhibit lymphocyte activation and proliferation. This property makes it a candidate for therapeutic applications in autoimmune diseases and organ transplantation .

Summary of Key Findings

Biological Activity Mechanism/Effect References
AnticancerInduces apoptosis and DNA fragmentation ,
NeuroprotectionModulates sphingolipid metabolism,
ImmunosuppressionInhibits lymphocyte activation,
Interaction with AβWeak binding; may influence aggregation ,

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S,3R)-2-Amino-4-octadecene-3-ol, and how can stereochemical purity be ensured?

Methodological Answer: Stereoselective synthesis of this compound typically involves chiral pool strategies or asymmetric catalysis. For example:

  • Chiral Precursor Utilization : Starting from sphingosine analogs (e.g., C14-sphingosine derivatives ), enzymatic resolution or chiral auxiliary-mediated synthesis ensures retention of the (2S,3R) configuration.
  • Catalytic Asymmetric Hydrogenation : Use of Ru-BINAP catalysts for double-bond reduction in intermediates like 4-octadecenol precursors, followed by amino group introduction via reductive amination .
  • Validation : Polarimetry and chiral HPLC (e.g., using a Chiralpak AD-H column) confirm enantiomeric excess (>98% purity required for biological studies) .

Q. How can researchers characterize the compound’s physicochemical properties, given limited experimental data?

Methodological Answer: Key characterization steps include:

  • Solubility Profiling : Test in polar (water, methanol) and nonpolar solvents (hexane). Limited solubility in water suggests lipid bilayer affinity, as seen in sphingosine analogs .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to identify decomposition points. The compound is stable under inert gas (N₂) but degrades above 200°C .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY for olefinic protons (δ 5.3–5.6 ppm) and hydroxyl/amino groups (δ 1.5–3.5 ppm) .
    • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 299.4900 (calc. for C₁₈H₃₇NO₂) .

Advanced Research Questions

Q. How do contradictory toxicity reports for this compound impact experimental design in cellular studies?

Methodological Answer: Discrepancies in toxicity classifications (e.g., Category 4 oral toxicity vs. unclassified carcinogenicity ) necessitate:

  • Dose-Response Studies : Start with low concentrations (≤10 µM) in cell culture to avoid non-specific cytotoxicity.
  • Mechanistic Validation : Use RNA-seq or proteomics to differentiate apoptosis (programmed cell death) from necrosis at higher doses.
  • Control Experiments : Include structurally related lipids (e.g., C14-sphingosine ) to isolate compound-specific effects.

Q. What experimental strategies address instability of the compound in aqueous buffers during lipid raft studies?

Methodological Answer: Instability arises from hydrolysis of the allylic hydroxyl group. Mitigation approaches:

  • Buffer Optimization : Use degassed PBS with 0.1% BSA to minimize oxidative degradation.
  • Temperature Control : Store working solutions at 4°C and avoid prolonged exposure to light .
  • Real-Time Monitoring : Employ fluorescence-labeled analogs (e.g., BODIPY-conjugated derivatives) to track incorporation into lipid rafts via confocal microscopy .

Q. How can researchers resolve ambiguities in the compound’s role in sphingolipid signaling pathways?

Methodological Answer: Conflicting reports on its agonistic/antagonistic effects require:

  • Kinase/Phosphatase Assays : Test inhibition of sphingosine kinase (SphK1) using ATP-depletion assays.
  • Lipidomic Profiling : Compare ceramide levels via LC-MS/MS after treatment to determine if it acts as a ceramide synthase substrate .
  • Structural Docking Simulations : Model interactions with S1P receptors to predict binding affinity vs. natural sphingosine .

Q. What analytical challenges arise in distinguishing this compound from its diastereomers, and how are they resolved?

Methodological Answer: Diastereomers (e.g., 2S,3S or 2R,3R) complicate purity assessments. Solutions include:

  • Chromatographic Separation : Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile:water, 85:15) to resolve retention time differences.
  • Nuclear Overhauser Effect (NOE) NMR : Identify spatial proximity between the C2 amino and C3 hydroxyl groups to confirm relative stereochemistry .
  • X-ray Crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) for absolute configuration determination .

Q. How can researchers leverage structural analogs to study structure-activity relationships (SAR) in membrane permeability?

Methodological Answer: Modify key functional groups and assess impact:

  • Double-Bond Saturation : Compare permeability of 4-octadecene vs. 4-octadecane derivatives using PAMPA assays.
  • Amino Group Substitution : Replace -NH₂ with -NHAc to evaluate hydrogen-bonding contributions to bilayer insertion .
  • Chain Length Variants : Synthesize C16 or C20 analogs to correlate hydrophobicity with cellular uptake (logP calculations via ChemDraw) .

Properties

IUPAC Name

(E,2S,3R)-2-aminooctadec-4-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h15-18,20H,3-14,19H2,1-2H3/b16-15+/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREXGWPJFRJAJU-SWESGNQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2S,3R)-2-Amino-4-octadecene-3-ol
(2S,3R)-2-Amino-4-octadecene-3-ol
(2S,3R)-2-Amino-4-octadecene-3-ol
(2S,3R)-2-Amino-4-octadecene-3-ol
(2S,3R)-2-Amino-4-octadecene-3-ol

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